3,4,5-triethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Overview
Description
3,4,5-triethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the core benzoxazole moiety. This can be achieved through the cyclodehydration of o-aminophenol derivatives with carboxylic acids or their derivatives. The subsequent introduction of the triethoxybenzamide group requires careful control of reaction conditions to ensure the correct positioning and attachment of the ethoxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The ethoxy groups can be oxidized to form corresponding aldehydes or ketones.
Reduction: : The benzamide group can be reduced to an amine.
Substitution: : The benzoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: : Formation of triethoxybenzaldehyde or triethoxyacetophenone.
Reduction: : Formation of triethoxyaniline.
Substitution: : Introduction of various substituents on the benzoxazole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. Its multiple functional groups make it suitable for various organic transformations.
Biology
In biological research, 3,4,5-triethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can be used as a probe to study biological processes. Its ability to interact with specific molecular targets makes it valuable in biochemical assays.
Medicine
In the medical field, this compound has potential applications in drug development. Its structural complexity and functional groups may contribute to the design of new therapeutic agents.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3,4,5-triethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide exerts its effects involves its interaction with specific molecular targets. The benzoxazole ring can bind to enzymes or receptors, modulating their activity. The triethoxybenzamide group may enhance the compound's solubility and bioavailability, facilitating its biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoic acid: : Similar in structure but lacks the benzoxazole and phenylamide groups.
3,4,5-Triethoxyaniline: : Similar ethoxy groups but different amine functionality.
5-Methyl-1,3-benzoxazole: : Core benzoxazole structure without the triethoxybenzamide group.
Uniqueness
3,4,5-triethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide stands out due to its combination of the benzoxazole ring and the triethoxybenzamide group, which provides unique chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5/c1-5-31-23-15-19(16-24(32-6-2)25(23)33-7-3)26(30)28-20-11-9-18(10-12-20)27-29-21-14-17(4)8-13-22(21)34-27/h8-16H,5-7H2,1-4H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETGVWKHGCHHEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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